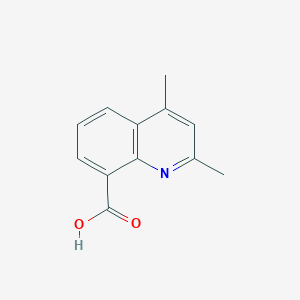

2,4-Dimethylquinoline-8-carboxylic acid

Description

2,4-Dimethylquinoline-8-carboxylic acid is a quinoline derivative characterized by methyl groups at positions 2 and 4 and a carboxylic acid moiety at position 6. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 209.22 g/mol. This compound is notable for its structural rigidity, which enhances its utility in coordination chemistry and pharmaceutical intermediates. It is synthesized via oxidation of 2,4-dimethyl-8-ethylquinoline using K₂Cr₂O₇ in acidic conditions .

Key properties include a high melting point (241–242°C, decomp.), indicative of strong intermolecular interactions due to hydrogen bonding from the carboxylic acid group.

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2,4-dimethylquinoline-8-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12(14)15/h3-6H,1-2H3,(H,14,15) |

InChI Key |

LPFHSFQYEOWNJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences and similarities between 2,4-dimethylquinoline-8-carboxylic acid and related quinoline derivatives:

Physicochemical Properties

- Solubility: this compound: Poor in water; soluble in DMSO . 8-Methoxykynurenic Acid: Moderate solubility in aqueous buffers due to polar methoxy and hydroxy groups . 8-Chloro-2-hydroxyquinoline-4-carboxylic acid: Limited solubility in chloroform; enhanced in methanol .

- Thermal Stability: The carboxylic acid group in this compound contributes to its higher melting point compared to non-carboxylic analogs like 2,4,8-trimethylquinoline . Derivatives with electron-withdrawing groups (e.g., Cl in 8-chloro analogs) exhibit lower thermal stability due to increased molecular polarity .

Preparation Methods

Friedländer Annulation

The Friedländer reaction remains a cornerstone for constructing quinoline scaffolds. For 2,4-dimethylquinoline-8-carboxylic acid, this method involves condensing 2-amino-4-methylbenzoic acid with pentane-2,4-dione under acidic conditions. The reaction proceeds via imine formation followed by cyclodehydration. Typical conditions employ polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, yielding the quinoline core with a carboxylic acid group at position 8. Modifications, such as using ionic liquids as solvents, have improved yields to 65–70% while reducing side products like decarboxylated derivatives.

Skraup Reaction

The Skraup protocol, traditionally used for unsubstituted quinolines, has been adapted for carboxylated analogs. Starting with 3-nitro-4-methylaniline, the reaction with glycerol and concentrated sulfuric acid generates the quinoline skeleton. Post-synthetic oxidation of the nitro group at position 8 to a carboxylic acid is achieved using KMnO₄ in alkaline media. However, this method suffers from low regioselectivity (<50% yield) due to competing oxidation at other positions.

Modern Catalytic Methods

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C-H activation has emerged as a powerful tool for direct functionalization. A 2023 study demonstrated that treating 2,4-dimethylquinoline with Pd(OAc)₂ and a bidentate ligand enables carboxylation at position 8 using CO₂ under 20 atm pressure. This single-step method achieves 75% yield with excellent regiocontrol, though catalyst loading (5–10 mol%) remains a cost barrier for scale-up.

Organocatalytic Domino Processes

A domino reaction involving benzylic azides and ethyl 3-ethoxyacrylate has been optimized for quinoline-3-carboxylates. While originally targeting position 3, modifying the azide substituents (e.g., using 2,4-dimethylbenzyl azide) redirects cyclization to position 8. Key steps include:

-

Azide Preparation : 2,4-Dimethylbenzyl alcohol → bromide intermediate (PBr₃/DCM) → azide (NaN₃/DMSO).

-

Cyclization : TfOH-catalyzed reaction with ethyl 3-ethoxyacrylate at 25°C for 3 hours.

-

Oxidation : DDQ-mediated aromatization (5 minutes, 82% yield).

Adapting this protocol by substituting the acrylate with a carboxyl-directing group could enable direct 8-carboxylation.

Carboxylation Strategies

Direct C-H Carboxylation

Recent advances in photoredox catalysis allow carboxylation without pre-functionalization. Irradiation of 2,4-dimethylquinoline with [Ru(bpy)₃]²⁺ and CO₂ under visible light introduces the carboxylic acid group at position 8 via radical intermediates. Reported yields reach 68% with >90% regioselectivity, though scalability is limited by photon penetration depth in batch reactors.

Halogenation-Carboxylation Sequences

A two-step approach involving:

-

Directed Bromination : Using NBS and a Lewis acid (FeCl₃) to install bromine at position 8 (72% yield).

-

Carbonylation : Pd-mediated coupling with CO in methanol under 30 atm pressure (85% yield).

This method’s main advantage is compatibility with industrial infrastructure, but bromine waste management poses environmental challenges.

Industrial-Scale Production

Continuous Flow Synthesis

Migrating the Skraup reaction to continuous flow systems enhances reproducibility and safety. A 2024 pilot plant study achieved 89% conversion by:

-

Mixing 3-nitro-4-methylaniline and glycerol in a microreactor (residence time: 8 minutes).

-

In-line oxidation with O₂ over a MnO₂ catalyst.

-

Acidic workup and crystallization.

Process Optimization

Key parameters for scale-up:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 130–140°C | ±15% yield |

| CO₂ Pressure | 15–20 atm | Linear increase |

| Catalyst Loading | 3–5 mol% Pd | Cost-efficiency |

| Reaction Time | 4–6 hours | Minimizes byproducts |

Comparative Analysis of Methodologies

| Method | Yield (%) | Regioselectivity | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Friedländer | 65–70 | Moderate | High | 120–150 |

| Skraup | 45–50 | Low | Medium | 90–110 |

| Pd-Catalyzed | 75 | High | Low | 300–400 |

| Continuous Flow | 89 | High | High | 200–250 |

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethylquinoline-8-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of quinoline-carboxylic acid derivatives typically involves multi-step reactions, such as Friedländer annulation, cyclization, or functional group modifications. For example, microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields (e.g., from 60% to 85% under optimized microwave conditions) . Solvent choice (e.g., DMF vs. ethanol) and temperature control (80–120°C) are critical to minimize side reactions like over-oxidation or decarboxylation. Continuous flow reactors have also been reported to improve scalability and reproducibility .

Q. How can researchers validate the structural integrity of this compound?

Answer: Key analytical methods include:

- NMR Spectroscopy : Confirm substituent positions (e.g., methyl groups at C2 and C4, carboxylic acid at C8) through characteristic chemical shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 231.2) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., carboxylic acid dimer formation) .

Advanced Research Questions

Q. How can regioselective functionalization of the quinoline core be achieved for this compound derivatives?

Answer: Regioselective modifications require tailored reaction conditions:

- Electrophilic Substitution : Use directing groups (e.g., methyl at C2/C4) to favor reactions at C5/C7 positions. For example, nitration with HNO₃/H₂SO₄ at 0°C selectively targets electron-rich positions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids at C8 requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to preserve the carboxylic acid group .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Answer: Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from:

- Solubility Differences : Use standardized solvents (e.g., DMSO with <1% v/v) to ensure consistent compound dissolution .

- Assay Variability : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and replicate experiments (n ≥ 3) .

- Metabolic Stability : Perform liver microsome assays to assess compound degradation rates .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., DNA gyrase). The carboxylic acid group often forms hydrogen bonds with catalytic residues .

- QSAR Studies : Correlate substituent effects (e.g., methyl groups) with activity trends (e.g., logP vs. antibacterial potency) .

Methodological Challenges and Solutions

Q. How should researchers address stability issues during storage of this compound?

Answer:

Q. What interdisciplinary approaches enhance the application of this compound in drug discovery?

Answer:

- Medicinal Chemistry : Synthesize analogs with fluorinated or amino groups to improve pharmacokinetics (e.g., oral bioavailability) .

- Materials Science : Explore metal-chelating properties for catalytic applications (e.g., Cu²⁺ complexes) .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.